molecular formula C10H14O2 B13321442 2-(Furan-3-yl)cyclohexan-1-ol

2-(Furan-3-yl)cyclohexan-1-ol

Cat. No.: B13321442
M. Wt: 166.22 g/mol
InChI Key: RBOIGSFSWAOYEH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)cyclohexan-1-ol is an organic compound that features a furan ring attached to a cyclohexanol moiety This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of furan with the alicyclic nature of cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction between a furan derivative and a suitable dienophile, followed by reduction and cyclization steps. For instance, the reaction of furan with cyclohexanone in the presence of a Lewis acid catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic substitution can be achieved using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 2-(Furan-3-yl)cyclohexanone

    Reduction: 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol

    Substitution: Various substituted furan derivatives

Scientific Research Applications

2-(Furan-3-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)cyclohexan-1-ol
  • 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol
  • 2-(Pyran-3-yl)cyclohexan-1-ol

Uniqueness

2-(Furan-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the furan ring and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(furan-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H14O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9-11H,1-4H2

InChI Key

RBOIGSFSWAOYEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=COC=C2)O

Origin of Product

United States

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